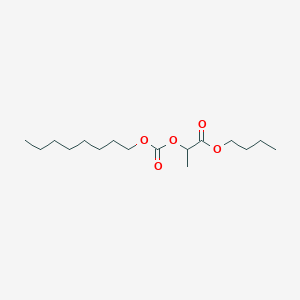
2-Octyloxycarbonyloxy-propionic acid butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octyloxycarbonyloxy-propionic acid butyl ester is an ester compound with a complex structure Esters are widely known for their pleasant aromas and are often used in fragrances and flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyloxycarbonyloxy-propionic acid butyl ester typically involves esterification reactions. One common method is the reaction between 2-Octyloxycarbonyloxy-propionic acid and butanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure ester product.
Análisis De Reacciones Químicas
Types of Reactions
2-Octyloxycarbonyloxy-propionic acid butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 2-Octyloxycarbonyloxy-propionic acid and butanol.
Reduction: Corresponding alcohols.
Transesterification: Different esters and alcohols depending on the reacting alcohol.
Aplicaciones Científicas De Investigación
2-Octyloxycarbonyloxy-propionic acid butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-Octyloxycarbonyloxy-propionic acid butyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent acid and alcohol, which may then interact with biological targets. The exact molecular targets and pathways depend on the specific application and context in which the ester is used.
Comparación Con Compuestos Similares
Similar Compounds
Octanoic acid, 2-butyl ester: Similar in structure but with different alkyl groups.
2-Propenoic acid, butyl ester: Another ester with a different acid component.
Methyl butanoate: A simpler ester with a different alcohol component.
Uniqueness
2-Octyloxycarbonyloxy-propionic acid butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
5420-72-4 |
|---|---|
Fórmula molecular |
C16H30O5 |
Peso molecular |
302.41 g/mol |
Nombre IUPAC |
butyl 2-octoxycarbonyloxypropanoate |
InChI |
InChI=1S/C16H30O5/c1-4-6-8-9-10-11-13-20-16(18)21-14(3)15(17)19-12-7-5-2/h14H,4-13H2,1-3H3 |
Clave InChI |
KESYLYOVDLLVCB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)OC(C)C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane)](/img/structure/B14737967.png)
![2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14737977.png)

![O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate](/img/structure/B14737985.png)
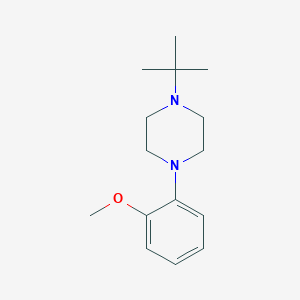
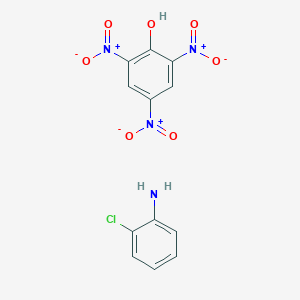
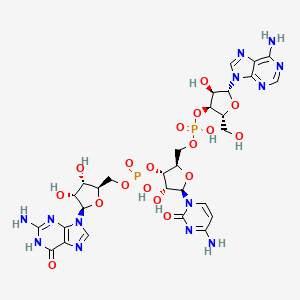
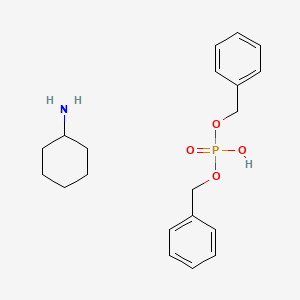
![5-Methoxy-3-methyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14738008.png)
![[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid](/img/structure/B14738023.png)
![1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14738027.png)
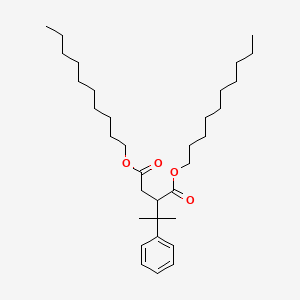
![8,10-Diamino-11a,13a-dimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14738037.png)

